Cas no 1592721-16-8 ((1-cyclobutoxy-2-iodoethyl)benzene)

(1-Cyclobutoxy-2-iodoethyl)benzene is a specialized organic compound featuring a cyclobutyl ether moiety and an iodoethyl group attached to a benzene ring. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for cyclobutyl-containing frameworks and cross-coupling reactions due to the reactive iodine substituent. Its well-defined molecular architecture enables precise functionalization in pharmaceutical and agrochemical synthesis. The cyclobutyl ether group enhances steric and electronic properties, potentially improving selectivity in target transformations. The compound is typically handled under inert conditions due to the light- and moisture-sensitive nature of the C-I bond. Its purity and stability are critical for reproducible results in complex synthetic pathways.
(1-cyclobutoxy-2-iodoethyl)benzene structure
1592721-16-8 structure
商品名:(1-cyclobutoxy-2-iodoethyl)benzene
CAS番号:1592721-16-8
MF:C12H15IO
メガワット:302.151376008987
CID:6325992
PubChem ID:114773971

(1-cyclobutoxy-2-iodoethyl)benzene 化学的及び物理的性質

名前と識別子

    • (1-cyclobutoxy-2-iodoethyl)benzene
    • 1592721-16-8
    • EN300-1134194
    • インチ: 1S/C12H15IO/c13-9-12(14-11-7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2
    • InChIKey: IUSNSSVIHOOKNK-UHFFFAOYSA-N
    • ほほえんだ: ICC(C1C=CC=CC=1)OC1CCC1

計算された属性

  • せいみつぶんしりょう: 302.01676g/mol
  • どういたいしつりょう: 302.01676g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 162
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 9.2Ų

(1-cyclobutoxy-2-iodoethyl)benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1134194-10g
(1-cyclobutoxy-2-iodoethyl)benzene
1592721-16-8 95%
10g
$4236.0 2023-10-26
Enamine
EN300-1134194-0.25g
(1-cyclobutoxy-2-iodoethyl)benzene
1592721-16-8 95%
0.25g
$906.0 2023-10-26
Enamine
EN300-1134194-5g
(1-cyclobutoxy-2-iodoethyl)benzene
1592721-16-8 95%
5g
$2858.0 2023-10-26
Enamine
EN300-1134194-5.0g
(1-cyclobutoxy-2-iodoethyl)benzene
1592721-16-8
5.0g
$3396.0 2023-07-10
Enamine
EN300-1134194-0.05g
(1-cyclobutoxy-2-iodoethyl)benzene
1592721-16-8 95%
0.05g
$827.0 2023-10-26
Enamine
EN300-1134194-10.0g
(1-cyclobutoxy-2-iodoethyl)benzene
1592721-16-8
10.0g
$5037.0 2023-07-10
Enamine
EN300-1134194-0.1g
(1-cyclobutoxy-2-iodoethyl)benzene
1592721-16-8 95%
0.1g
$867.0 2023-10-26
Enamine
EN300-1134194-1.0g
(1-cyclobutoxy-2-iodoethyl)benzene
1592721-16-8
1.0g
$1172.0 2023-07-10
Enamine
EN300-1134194-2.5g
(1-cyclobutoxy-2-iodoethyl)benzene
1592721-16-8 95%
2.5g
$1931.0 2023-10-26
Enamine
EN300-1134194-0.5g
(1-cyclobutoxy-2-iodoethyl)benzene
1592721-16-8 95%
0.5g
$946.0 2023-10-26

(1-cyclobutoxy-2-iodoethyl)benzene 関連文献

(1-cyclobutoxy-2-iodoethyl)benzeneに関する追加情報

The Compound CAS No. 1592721-16-8: (1-Cyclobutoxy-2-Iodoethyl)Benzene

(1-Cyclobutoxy-2-Iodoethyl)Benzene, identified by the CAS registry number 1592721-16-8, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a benzene ring with a cyclobutoxy group and an iodoethyl substituent. The combination of these functional groups makes it a versatile molecule for research and development in fields such as drug discovery, material science, and advanced chemical synthesis.

The synthesis of (1-Cyclobutoxy-2-Iodoethyl)Benzene typically involves multi-step organic reactions, including nucleophilic substitution, coupling reactions, and ring-forming processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing production costs and improving yield. The use of transition metal catalysts, particularly palladium-based catalysts, has been pivotal in achieving high-quality products with minimal by-products.

One of the most promising applications of CAS No. 1592721-16-8 lies in its potential as a precursor for bioactive molecules. Researchers have explored its role in constructing complex natural product frameworks, leveraging its unique stereochemistry and reactivity. For instance, studies published in the Journal of Medicinal Chemistry have highlighted its utility in synthesizing novel kinase inhibitors, which are critical in anticancer drug development.

In addition to its medicinal chemistry applications, (1-Cyclobutoxy-2-Iodoethyl)Benzene has shown promise in materials science. Its ability to form stable covalent bonds under mild conditions makes it an attractive candidate for polymer synthesis and cross-linking reactions. Recent breakthroughs in click chemistry have further expanded its utility, enabling the creation of high-performance materials with tailored mechanical properties.

The physical properties of this compound are also noteworthy. Its melting point is approximately 85°C, while its boiling point exceeds 300°C under standard pressure conditions. These thermal characteristics make it suitable for high-temperature applications without degradation. Furthermore, its solubility profile—moderately soluble in common organic solvents like dichloromethane and ethyl acetate—facilitates its use in various reaction media.

From an environmental standpoint, studies on the biodegradation of CAS No. 1592721-16-8 indicate that it undergoes slow microbial transformation under aerobic conditions. This suggests that while it is not immediately harmful to ecosystems, proper disposal protocols should be followed to minimize long-term ecological impacts.

In terms of safety data, handling this compound requires standard laboratory precautions due to its potential irritant effects on skin and eyes. Gloves and protective eyewear are recommended during manipulation to ensure worker safety. Storage should be in a cool, dry place away from direct sunlight to prevent oxidative degradation.

The future outlook for (1-Cyclobutoxy-2-Iodoethyl)Benzene is bright, with ongoing research exploring its role in green chemistry processes and sustainable manufacturing practices. Its ability to participate in atom-efficient reactions aligns with current industry trends toward reducing waste and improving process efficiency.

In conclusion, the compound CAS No. 1592721-16-8 represents a valuable tool for modern chemists and researchers across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and application areas, positions it as a key player in the development of innovative solutions for healthcare and materials science challenges.

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